Welcome to the BenchChem Online Store!
molecular formula C10H12O2 B1677665 Phenyl butyrate CAS No. 4346-18-3

Phenyl butyrate

Cat. No. B1677665
M. Wt: 164.2 g/mol
InChI Key: IGVPBCZDHMIOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163764B2

Procedure details

Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), and 149.061 g of deionized water were mixed in a beaker and heated at 70° C. Part II was slowly added into part I and continually stirred at 400 rpm for 5 minutes to form a mixture. 2% Stabileze QM™ (prepared by dissolving 2 g of Stabileze QM™ in 98 g of deionized water, heating and stirring at 70° C. to form a paste, and cooling at room temperature) was added into the mixture and stirred for 5 minutes. The pH of the mixture was adjusted to 5.34 with 0.85% phosphoric acid (Merck), and stirred at 600 rpm for 20 minutes. The mixture was cooled at room temperature.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 4-phenylbutyrate
Quantity
5.739 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
149.061 g
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
98 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(CCCC([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C[O:15][C:16]([C:18]1C=CC(O)=[CH:20][CH:19]=1)=[O:17].C(OC(C1C=CC(O)=CC=1)=O)CC.P(=O)(O)(O)O>O>[C:1]1([O:17][C:16](=[O:15])[CH2:18][CH2:19][CH3:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium 4-phenylbutyrate
Quantity
5.739 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)[O-].[Na+]
Name
Quantity
0.125 g
Type
reactant
Smiles
COC(=O)C1=CC=C(O)C=C1
Name
Quantity
0.075 g
Type
reactant
Smiles
C(CC)OC(=O)C1=CC=C(O)C=C1
Name
Quantity
149.061 g
Type
solvent
Smiles
O
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
98 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
continually stirred at 400 rpm for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a mixture
CUSTOM
Type
CUSTOM
Details
2% Stabileze QM™ (prepared
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
stirring at 70° C.
CUSTOM
Type
CUSTOM
Details
to form a paste
TEMPERATURE
Type
TEMPERATURE
Details
cooling at room temperature)
ADDITION
Type
ADDITION
Details
was added into the mixture
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred at 600 rpm for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled at room temperature

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=CC=C1)OC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.